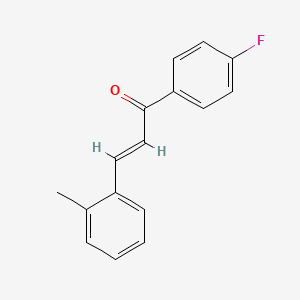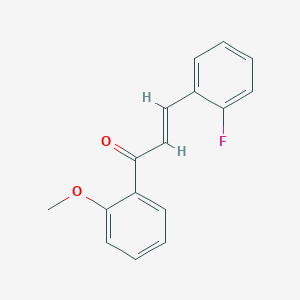![molecular formula C12H17N3O2 B3088074 1-[(4-Nitrophenyl)methyl]-1,4-diazepane CAS No. 118158-53-5](/img/structure/B3088074.png)
1-[(4-Nitrophenyl)methyl]-1,4-diazepane
Vue d'ensemble
Description
“1-[(4-Nitrophenyl)methyl]-1,4-diazepane” is a chemical compound with the molecular formula C12H17N3O2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a diazepane ring attached to a nitrophenyl group via a methylene bridge . The molecular weight of this compound is 235.28 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the literature, similar compounds have been studied. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .Applications De Recherche Scientifique
Synthesis and Biological Significance
1-[(4-Nitrophenyl)methyl]-1,4-diazepane belongs to the 1,4-diazepine class, characterized by a seven-membered heterocyclic structure with two nitrogen atoms. This class has attracted significant attention due to its diverse biological activities. The synthesis and reactions of 1,4-diazepines have been extensively explored, with researchers focusing on developing novel compounds within this category for pharmaceutical applications. Notably, 1,4-diazepines exhibit a range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities highlight the potential of this compound and its derivatives for use in the pharmaceutical industry (Rashid et al., 2019).
Environmental Impact and Degradation
The environmental occurrence and fate of benzodiazepines, including compounds structurally related to this compound, have been studied, revealing their presence in various water bodies due to pharmaceutical waste. These studies underscore the importance of understanding the environmental impact of such compounds and the need for efficient water treatment methods to remove them. Advanced oxidation processes (AOPs) have been utilized to degrade benzodiazepines, with research focusing on identifying by-products and assessing their biotoxicity. This area of study is crucial for mitigating the environmental effects of benzodiazepine derivatives and ensuring the safety of water resources (Kosjek et al., 2012).
Orientations Futures
The future directions for research on “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” could involve exploring its potential biological activities, given the known activities of similar nitrophenyl compounds . Additionally, further studies could focus on its synthesis and the development of methods for its safe and efficient production.
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-4-2-11(3-5-12)10-14-8-1-6-13-7-9-14/h2-5,13H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWFPOIMNPZDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)

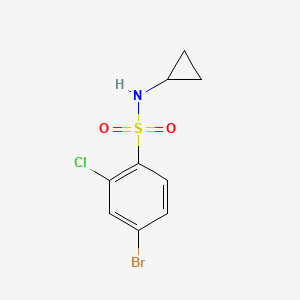

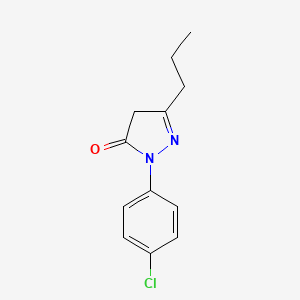
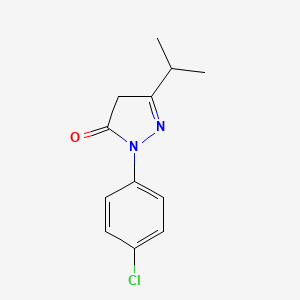


![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
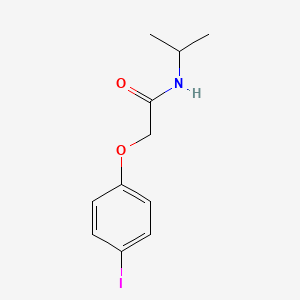
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
